8-Trifluoromethylquinoline-6-boronic acid
Description
Properties
IUPAC Name |
[8-(trifluoromethyl)quinolin-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)8-5-7(11(16)17)4-6-2-1-3-15-9(6)8/h1-5,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVOQVNBQLPPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674736 | |
| Record name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-47-3 | |
| Record name | B-[8-(Trifluoromethyl)-6-quinolinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Trifluoromethylquinoline-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies for Quinoline Boronic Acids
Boronic acids on heteroaromatic systems such as quinolines are commonly synthesized via:
- Halogen-Metal Exchange Followed by Borylation: This involves conversion of halogenated quinoline precursors to organometallic intermediates (e.g., lithium or magnesium species) which are then reacted with trialkyl borates to form boronic acids after hydrolysis.
- Transition Metal-Catalyzed Borylation: Palladium-catalyzed cross-coupling of chloro- or bromo-quinolines with diboron reagents such as bis(pinacolato)diboron (B2pin2) is a widely employed method.
- Directed Ortho-Metalation (DoM) Followed by Borylation: Using directing groups to achieve regioselective metalation and subsequent borylation.
- C-H Activation Borylation: Iridium or rhodium catalysis can directly borylate C-H bonds on quinoline rings.
These methods provide a foundation for the preparation of 8-Trifluoromethylquinoline-6-boronic acid, with adaptations to accommodate the trifluoromethyl substituent and regioselectivity at the 6-position.
Palladium-Catalyzed Borylation of Chloroquinolines
A recently developed and efficient method involves Pd-catalyzed borylation of chloroquinolines using bis(pinacolato)diboron (B2pin2) as the boron source. This method is notable for its operational simplicity, economic viability, and environmental sustainability.
- Catalyst and Ligands: Pd(OAc)2 with ligands such as XPhos has been found effective.
- Base: Potassium acetate (KOAc) is commonly used.
- Solvent and Temperature: Polar aprotic solvents with boiling points around 110–130 °C are preferred to facilitate the reaction.
- Yields: For substrates similar to 8-trifluoromethylquinoline derivatives, yields up to 82% have been reported.
- Regioselectivity: This method allows selective borylation at the 6-position of quinolines bearing electron-withdrawing groups like trifluoromethyl at the 8-position.
Example Reaction Conditions and Yields:
| Entry | Substrate | Catalyst System | Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Chloro-2-(trifluoromethyl)quinoline | Pd(OAc)2 + XPhos | KOAc | 82 | Efficient borylation at C-6 position |
| 2 | 4-Chloro-7-methoxyquinoline-3-carboxylate | Pd(OAc)2 + XPhos | KOAc | 35-45 | Moderate yields, ligand crucial |
| 3 | 4-Chloro-8-methoxy-2-methylquinoline | Pd(OAc)2 + XPhos | KOAc | 60 | Yield improved with ligand addition |
This catalytic system has also been used to convert the borylated quinolines into boronic acids, trifluoroborate salts, and oxaboroles, demonstrating the versatility of the intermediate boronate esters.
Halogen-Metal Exchange Followed by Borylation
This classical approach involves:
- Starting Material: Halogenated quinoline derivatives, typically bromo- or iodo-substituted at the 6-position.
- Metalation: Treatment with organolithium (e.g., n-butyllithium) or Grignard reagents to form the corresponding organometallic intermediate.
- Borylation: Reaction with trialkyl borates such as trimethyl borate or triisopropyl borate.
- Hydrolysis: Acidic work-up to yield the boronic acid.
This method is reliable and cost-effective for large-scale synthesis but requires careful temperature control and handling of moisture-sensitive reagents. It is particularly useful when palladium-catalyzed methods are less effective due to substrate sensitivity.
Conversion of Boronate Esters to Boronic Acids
Boronic acids are often isolated from their more stable boronate ester precursors such as pinacol esters. The conversion typically involves:
- Hydrolysis: Treatment with aqueous acid or base to cleave the ester and liberate the boronic acid.
- Purification: Crystallization or precipitation to isolate the pure boronic acid.
This step is critical for obtaining the final this compound in a pure form suitable for further synthetic applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed Borylation | Pd(OAc)2 + XPhos, B2pin2, KOAc, polar aprotic solvent | High regioselectivity, good yields, mild conditions | Requires Pd catalyst and ligand |
| Halogen-Metal Exchange/Borylation | n-BuLi or Mg, trialkyl borate, low temperature | Cost-effective, scalable | Moisture sensitive, requires low temp |
| Protection of Amino Groups (if applicable) | Ketal or imine protection, polar aprotic solvents | Improved yield and stability | Additional steps, not always necessary |
| Hydrolysis of Boronate Esters | Acidic or basic aqueous work-up | Efficient conversion to boronic acid | Requires careful purification |
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This compound participates in palladium-catalyzed cross-coupling reactions with aryl halides to form biaryl structures. For example:
-
Reagents/Conditions : Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C .
-
Example Product : 6-Aryl-8-(trifluoromethyl)quinoline derivatives (yields: 70–85%).
Mechanistic Insight :
The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst. The trifluoromethyl group enhances electrophilicity at the quinoline C6 position, facilitating coupling .
Halogenation
The boronic acid group can be displaced by halogens under oxidative conditions:
Amination
Hartwig-Buchwald amination introduces amino groups at the C6 position:
-
Reagents/Conditions : Pd(OAc)₂, XPhos, piperidine, toluene, 100°C .
-
Product : 6-Piperidinyl-8-(trifluoromethyl)quinoline (yield: 76%) .
Trifluoroborate Salt Formation
The boronic acid converts to a trifluoroborate salt for enhanced stability:
Boronic Acid Hydrolysis
Controlled hydrolysis yields boronic acid derivatives:
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes EAS at positions activated by the trifluoromethyl group:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro-8-(trifluoromethyl)quinoline | 62% |
| Sulfonation | SO₃·Py, DCM, 25°C | 6-Sulfo-8-(trifluoromethyl)quinoline | 58% |
Key Factor : The electron-withdrawing trifluoromethyl group deactivates the ring but directs substitution to the C5 and C7 positions .
Oxidation
The boronic acid oxidizes to a phenol derivative under strong acidic conditions:
-
Reagents/Conditions : H₂O₂, AcOH, 60°C.
-
Product : 6-Hydroxy-8-(trifluoromethyl)quinoline (yield: 45%).
Reduction
Catalytic hydrogenation reduces the quinoline ring:
-
Reagents/Conditions : H₂ (1 atm), Pd/C, MeOH, 25°C.
-
Product : 1,2,3,4-Tetrahydro-8-(trifluoromethyl)quinoline-6-boronic acid (yield: 68%).
Comparative Reactivity
A comparison with analogous compounds highlights its unique reactivity:
| Compound | Key Reaction | Outcome |
|---|---|---|
| 4-Boronophenylboronic acid | Suzuki coupling | Lower yields due to steric hindrance |
| 8-Hydroxyquinoline | Chelation-driven reactions | Forms stable metal complexes |
| 8-Trifluoromethylquinoline-6-BA | Cross-coupling & EAS | Combines electronic and steric effects |
Mechanistic Studies
Scientific Research Applications
Medicinal Chemistry
8-Trifluoromethylquinoline-6-boronic acid serves as an essential intermediate in the synthesis of bioactive compounds. It is particularly useful in the development of enzyme inhibitors and pharmaceuticals due to its ability to form stable complexes with target proteins.
- Antibacterial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria, such as Staphylococcus aureus. For example, studies show that specific derivatives have minimum inhibitory concentrations comparable to standard antibiotics like chloramphenicol .
- Antiviral Potential : The compound has also shown promise in antiviral research, particularly against viruses such as Zika virus, where it may interfere with viral replication mechanisms .
Organic Synthesis
In organic synthesis, this compound is employed in various coupling reactions, including the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Used to couple aryl halides with boronic acids to form biaryl compounds. |
| Cross-Coupling | Facilitates the formation of new carbon-carbon bonds in diverse substrates. |
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced materials with electronic and optical functionalities.
- Liquid Crystals : Its derivatives are being explored for use in liquid crystal displays (LCDs) due to their favorable electronic properties .
- Dyes and Pigments : The incorporation of boronic acids into dye structures can enhance color stability and solubility in various solvents .
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. The results indicated that certain derivatives displayed potent activity against resistant strains, thus highlighting their potential as new therapeutic agents.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with cytochrome P450 enzymes revealed alterations in metabolic pathways. Such interactions are crucial for understanding how this compound can influence drug metabolism and efficacy .
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with biological targets. Variations in substitution patterns on the quinoline ring lead to different levels of biological activity, emphasizing the importance of SAR studies for optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 8-Trifluoromethylquinoline-6-boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Positional Isomers on the Quinoline Scaffold
Key differences arise from the positions of substituents:
| Compound Name | Substituent Positions | CAS Number | Purity | Key Properties/Applications |
|---|---|---|---|---|
| 8-Trifluoromethylquinoline-6-boronic acid | -CF₃ (8), -B(OH)₂ (6) | 1072951-47-3 | 96% | Suzuki couplings, kinase inhibitors |
| 5-Trifluoromethylquinoline-8-boronic acid | -CF₃ (5), -B(OH)₂ (8) | 1072951-55-3 | 96% | Altered regioselectivity in reactions |
| 6-Trifluoromethylquinoline | -CF₃ (6) | 325-13-3 | 98% | Intermediate for halogenation |
| 8-Trifluoromethylquinoline | -CF₃ (8) | 317-57-7 | 98% | Precursor for functionalization |
Analysis :
- Reactivity : The 6-boronic acid group in the target compound favors coupling at the 6-position, whereas 5-CF₃-8-B(OH)₂ (BB-5393) may exhibit steric hindrance due to proximity of substituents .
- Electronic Effects : -CF₃ at the 8-position (target) vs. 5-position (BB-5393) alters electron density distribution, impacting resonance stabilization and reaction rates .
Substituent Variants: Boronic Acid vs. Halogens/Carboxylic Acids
Comparison with halogenated or carboxylated quinolines:
| Compound Name | Substituents | CAS Number | Key Differences |
|---|---|---|---|
| 8-Bromo-6-(trifluoromethyl)quinoline | -Br (8), -CF₃ (6) | 176722-64-8 | Bromine enables nucleophilic substitution |
| 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | -Br (8), -OH (4), -COOH (3) | 1065093-77-7 | Carboxylic acid enhances metal chelation |
| 8-Chloro-6-fluoroquinoline | -Cl (8), -F (6) | 22319-88-6 | Halogens limit cross-coupling utility |
Analysis :
- Functional Group Utility : Boronic acids (target) are superior to halogens (e.g., Br, Cl) in Suzuki reactions, enabling C-C bond formation under mild conditions. Carboxylic acid derivatives (e.g., CAS 1065093-77-7) are more suited for coordination chemistry or prodrug designs .
- Safety: Halogenated quinolines (e.g., 8-Cl-6-F-quinoline) require stringent handling due to toxicity risks, whereas boronic acids are generally less hazardous .
Aromatic System Variations: Quinoline vs. Pyridine/Phenyl Derivatives
| Compound Name | Core Structure | Similarity Score | Key Distinctions |
|---|---|---|---|
| (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid | Pyridine | 0.97 | Smaller ring reduces conjugation |
| (2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid | Phenyl | 0.86 | Lacks nitrogen heteroatom for coordination |
Analysis :
- Electronic and Steric Effects: Quinoline’s fused benzene ring enhances stability and conjugation compared to pyridine or phenyl systems. The nitrogen in quinoline also facilitates metal coordination, critical in catalysis .
- Similarity Scores : High scores (e.g., 0.97 for pyridine derivatives) reflect structural parallels but mask differences in reactivity due to ring size and heteroatom placement .
Research Findings and Data Tables
Biological Activity
8-Trifluoromethylquinoline-6-boronic acid (TFQBA) is a boronic acid derivative with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is C10H7BF3NO2, and it has garnered attention for its biological activities, particularly in anticancer, antibacterial, and antiviral applications. This article provides a detailed overview of the biological activity of TFQBA, supported by data tables, case studies, and research findings.
Target and Mode of Action
TFQBA functions primarily through its boronic acid moiety, which is known to participate in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules. Additionally, TFQBA may influence cellular signaling pathways and gene expression through specific interactions with biomolecules.
Biochemical Pathways
The compound is involved in various metabolic pathways, interacting with enzymes that facilitate its biochemical reactions. Its role in modulating cellular metabolism has been observed in laboratory settings, where it affects cell function depending on dosage and exposure time .
Anticancer Activity
Recent studies have indicated that TFQBA exhibits notable anticancer properties. It has been investigated for its potential to enhance the efficacy of existing chemotherapy agents by overcoming drug resistance mechanisms in cancer cells. For instance, it has been used in combination therapies with bortezomib to treat aggressive lymphomas .
Table 1: Summary of Anticancer Studies Involving TFQBA
| Study | Purpose | Phase | Status |
|---|---|---|---|
| Combination with bortezomib | To evaluate efficacy against resistant lymphomas | Phase 1/2 | Completed |
| Efficacy in solid tumors | Assessing safety and tolerability | Phase 1 | Ongoing |
Antibacterial Activity
TFQBA has also demonstrated antibacterial properties. It shows moderate activity against various bacterial strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antibacterial agents .
Table 2: Antibacterial Activity of TFQBA
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 32 | Similar to standard antibiotics |
| B. cereus | 16 | Lower than AN2690 (Tavaborole) |
| Candida albicans | 64 | Moderate activity observed |
Antiviral Activity
While less studied than its anticancer and antibacterial effects, preliminary research suggests that TFQBA may possess antiviral properties as well. The compound's ability to interfere with viral replication processes is under investigation, particularly in the context of RNA viruses .
Case Studies
- Combination Therapy for Lymphoma : A clinical trial assessed the use of TFQBA alongside bortezomib for patients with advanced lymphoma. Results indicated improved response rates compared to bortezomib alone, suggesting that TFQBA may help overcome drug resistance mechanisms .
- Antimicrobial Efficacy : In vitro studies evaluated the antimicrobial activity of TFQBA against Candida albicans and other pathogens. The compound exhibited significant inhibition rates, particularly against Aspergillus niger, highlighting its potential as an antifungal agent .
Q & A
Basic Question: What are the key synthetic pathways for preparing 8-trifluoromethylquinoline-6-boronic acid, and what methodological considerations are critical for optimizing yield?
Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions, where boronic acids react with halogenated precursors. For example, in analogous quinoline syntheses, Pd(PPh₃)₄ catalyst systems with Na₂CO₃ in 1,4-dioxane/H₂O mixtures (80°C, 8h) are effective for coupling boronic acids to brominated quinoline scaffolds . Key considerations include:
- Catalyst selection : Palladium catalysts with bulky ligands enhance stability and reduce side reactions.
- Solvent system : Polar aprotic solvents (e.g., dioxane) improve boronic acid solubility and reaction homogeneity.
- Temperature control : Prolonged heating (>12h) may degrade sensitive trifluoromethyl groups.
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) for this compound derivatives?
Answer:
Discrepancies in spectral data often arise from:
- Rotameric equilibria : The trifluoromethyl group can cause splitting in ¹⁹F NMR due to restricted rotation. Low-temperature NMR (-40°C) or computational modeling (DFT) can clarify these effects.
- Boronic acid self-condensation : LC-MS may show dimerization byproducts. Use of stabilizing agents (e.g., pinacol) during purification reduces this .
- Impurity profiling : Compare retention times with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) to identify residual catalysts or solvents .
Basic Question: What analytical techniques are most reliable for assessing the purity and stability of this compound?
Answer:
- HPLC-UV/ELS : Quantifies boronic acid degradation products (e.g., boroxines) under acidic conditions .
- ¹¹B NMR : Directly monitors boron speciation; sharp peaks at δ 28–32 ppm indicate intact boronic acid groups.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage conditions (e.g., moisture-sensitive trifluoromethyl groups degrade above 100°C) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the electronic effects of the trifluoromethyl group in quinoline-boronic acid conjugates?
Answer:
SAR strategies include:
- Isosteric replacements : Substitute trifluoromethyl with methyl, methoxy, or halogens to compare electronic contributions .
- Computational modeling : DFT calculations (e.g., Fukui indices) predict electrophilic reactivity at the boron center influenced by the electron-withdrawing CF₃ group .
- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition) to correlate substituent effects with activity .
Basic Question: What are the best practices for handling and storing this compound to prevent decomposition?
Answer:
- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to avoid photodegradation.
- Solvent compatibility : Use anhydrous DMSO or THF for stock solutions; avoid protic solvents (e.g., MeOH) to prevent esterification .
- Moisture control : Add molecular sieves (3Å) to storage containers .
Advanced Question: How do steric and electronic properties of this compound influence its reactivity in cross-coupling reactions compared to non-fluorinated analogs?
Answer:
- Steric effects : The CF₃ group at the 8-position increases steric hindrance, slowing transmetalation steps. Use of Buchwald-Hartwig conditions (e.g., XPhos ligands) mitigates this .
- Electronic effects : The electron-withdrawing CF₃ group enhances boron’s electrophilicity, accelerating coupling with electron-rich aryl halides but reducing stability in basic media .
- Comparative data : Non-fluorinated analogs (e.g., 8-methylquinoline-6-boronic acid) show faster coupling rates but lower oxidative stability .
Advanced Question: What computational tools can predict the regioselectivity of this compound in Suzuki-Miyaura reactions?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies to identify favored coupling sites (e.g., para vs. meta positions on aryl halides) .
- Molecular docking : Simulates interactions with palladium catalysts to predict steric accessibility .
- Machine learning models : Train on datasets of fluorinated boronic acid reactions to forecast yields under varying conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
